molecular formula C7H10O3 B13201653 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one

5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one

Cat. No.: B13201653
M. Wt: 142.15 g/mol
InChI Key: IOXFJGKIPHFQML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the transformation of 2-oxocarboxylic acids. For instance, the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium can yield hydroxyfuranones . Another method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various furanone derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one is unique due to its specific structural features and the resulting biological activities.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-hydroxy-4-propyl-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h4,6,8H,2-3H2,1H3

InChI Key

IOXFJGKIPHFQML-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(OC1=O)O

Origin of Product

United States

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